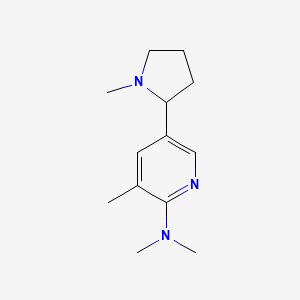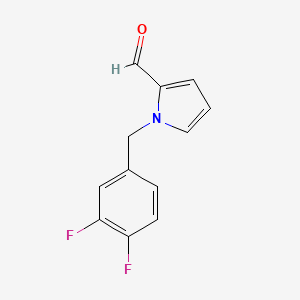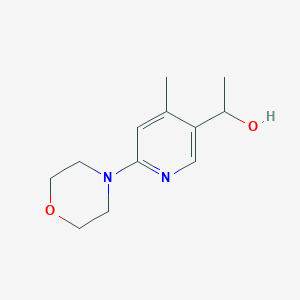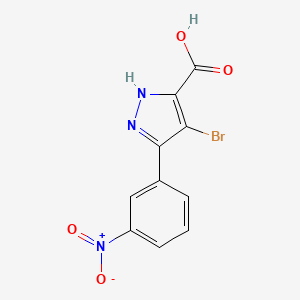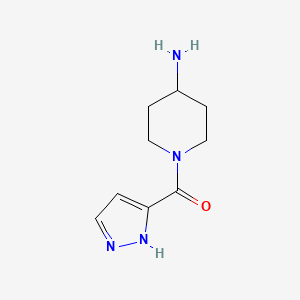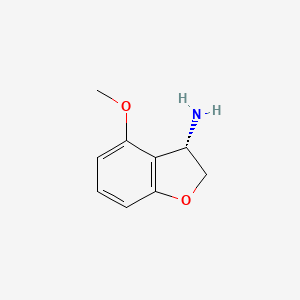
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of an ethoxyethoxy group and a carboxylic acid functional group attached to the benzofuran core. It has a molecular formula of C13H14O5 and a molecular weight of 250.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the oxidative coupling of phenols with alkynes.
Introduction of the Ethoxyethoxy Group: The ethoxyethoxy group can be introduced via an etherification reaction, where an ethylene glycol derivative reacts with the benzofuran core under acidic or basic conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide or the oxidation of a methyl group to a carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated synthesis, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran ring or the ethoxyethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or aldehydes .
Scientific Research Applications
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives and other heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The ethoxyethoxy group and carboxylic acid functional group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxyethoxy)benzofuran-6-carboxylic acid
- 4-(2-Propoxyethoxy)benzofuran-6-carboxylic acid
- 4-(2-Butoxyethoxy)benzofuran-6-carboxylic acid
Uniqueness
4-(2-Ethoxyethoxy)benzofuran-6-carboxylic acid is unique due to its specific ethoxyethoxy group, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, such as drug design and material science .
Properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-2-16-5-6-18-12-8-9(13(14)15)7-11-10(12)3-4-17-11/h3-4,7-8H,2,5-6H2,1H3,(H,14,15) |
InChI Key |
VNVRAQVMBLLMEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC(=CC2=C1C=CO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



